Ethyl 4-nitrophenyl carbonate

Übersicht

Beschreibung

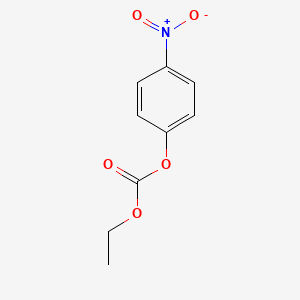

Ethyl 4-nitrophenyl carbonate, also known as Ethyl p-nitrophenyl carbonate, is a chemical compound with the formula C9H9NO5 . It is an ester of carbonic acid and 4-nitrophenol .

Molecular Structure Analysis

The molecular structure of Ethyl 4-nitrophenyl carbonate consists of 9 carbon atoms, 9 hydrogen atoms, 1 nitrogen atom, and 5 oxygen atoms . The molecular weight of the compound is 211.1715 .Wissenschaftliche Forschungsanwendungen

Peptide Synthesis

Ethyl 4-nitrophenyl carbonate has been utilized in the synthesis of peptides. A study by Wünsch, Moroder, and Keller (1981) demonstrated the use of 2-(Trimethylsilyl)ethyl-4-nitrophenyl carbonate for introducing the 2-(trimethylsilyl)ethyloxycarbonyl group into amino acids or amino acid derivatives. This method proved effective in peptide synthesis, as the amino-protecting group was stable under usual synthesis conditions and could be selectively cleaved (Wünsch, Moroder, & Keller, 1981).

Nucleophilic Reactivity Studies

Savelova et al. (2005) investigated the nucleophilic reactivity of hydroxide and hydroperoxide ions toward compounds including ethyl 4-nitrophenyl ethylphosphonate. This study, conducted in aqueous-alcoholic solutions, provided insights into the reactivity of ethyl 4-nitrophenyl carbonates in different solvent systems (Savelova et al., 2005).

Synthesis of Nitrophenyl Carbonates

Wang Da-hui (2010) synthesized 2-chloro-4-fluoro-5-nitrophenyl ethyl carbonate, investigating the reaction mechanism and kinetics of its formation. This research contributes to the broader understanding of the synthesis processes of nitrophenyl carbonates (Wang Da-hui, 2010).

Pharmaceutical Applications

In the pharmaceutical sector, Nichifor, Coessens, and Schacht (1995) explored the use of 4-nitrophenyl carbonate for activating hydroxyl groups of polymers like poly(ethylene glycol) and dextran. This activation was pivotal in synthesizing 5-fluorouracil-polymer conjugates with peptide chains, relevant in drug delivery systems (Nichifor, Coessens, & Schacht, 1995).

Mechanistic Insights in Chemical Reactions

Castro, Pavez, and Santos (2001) conducted a kinetic study on the reactions of methyl aryl carbonates, including 4-nitrophenyl carbonates, with substituted phenoxide ions. Their research provided valuable insights into the mechanisms of these reactions, relevant to understanding the behavior of nitrophenyl carbonates in various chemical environments (Castro, Pavez, & Santos, 2001).

Eigenschaften

IUPAC Name |

ethyl (4-nitrophenyl) carbonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO5/c1-2-14-9(11)15-8-5-3-7(4-6-8)10(12)13/h3-6H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFJLSOXXIMLDDL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)OC1=CC=C(C=C1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-nitrophenyl carbonate | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 4-((2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)amino)-4-oxobutanoate](/img/structure/B2695746.png)

![4-[1-Methyl-4-(4-methylphenyl)pyrazol-3-yl]morpholine](/img/structure/B2695749.png)

![N-[2,2-Dichloro-1-(toluene-4-sulfonyl)-vinyl]-4-methyl-benzamide](/img/structure/B2695756.png)

![Tert-butyl N-[2-(phenylsulfonimidoyl)ethyl]carbamate](/img/structure/B2695757.png)

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-4-ethoxybenzenesulfonamide](/img/structure/B2695759.png)

![2-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]-4-(trifluoromethyl)pyrimidine-5-carboxylic acid](/img/structure/B2695760.png)

![1-(4-chlorophenyl)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)methanesulfonamide](/img/structure/B2695762.png)